molecular formula C21H26N2O6 B14495035 Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- CAS No. 63651-92-3

Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-

Cat. No.: B14495035
CAS No.: 63651-92-3
M. Wt: 402.4 g/mol
InChI Key: KLVKTFLDHMZPHI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Glycine, N,N’-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary, but they often involve modifications to the phenyl and glycine moieties.

Scientific Research Applications

This compound has potential applications in several scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure allows it to interact with various biological molecules, making it a candidate for drug development and biochemical studies. Additionally, its chemical properties make it useful in industrial processes that require specific organic reactions.

Mechanism of Action

The mechanism by which Glycine, N,N’-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- exerts its effects involves interactions with molecular targets and pathways within biological systems

Comparison with Similar Compounds

Glycine, N,N’-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- can be compared with other similar compounds, such as Glycine, N,N’-1,3-propanediylbis[N-(carboxymethyl)- . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of Glycine, N,N’-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- lies in its specific functional groups and potential for diverse scientific applications.

Properties

CAS No.

63651-92-3

Molecular Formula

C21H26N2O6

Molecular Weight

402.4 g/mol

IUPAC Name

2-[3-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl-[(2-hydroxyphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C21H26N2O6/c24-18-8-3-1-6-16(18)12-22(14-20(26)27)10-5-11-23(15-21(28)29)13-17-7-2-4-9-19(17)25/h1-4,6-9,24-25H,5,10-15H2,(H,26,27)(H,28,29)

InChI Key

KLVKTFLDHMZPHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CCCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O

Origin of Product

United States

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